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Compound of Interest

Compound Name:
Methyl 2-Boc-aminothiazole-4-

carboxylate

Cat. No.: B057258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of tert-butyloxycarbonyl (Boc)-protected aminothiazole esters. This class of

compounds is of significant interest in medicinal chemistry and drug development, frequently

serving as key intermediates in the synthesis of bioactive molecules, including potent kinase

inhibitors. Understanding their physicochemical characteristics is paramount for optimizing

reaction conditions, developing purification strategies, and predicting pharmacokinetic profiles.

Core Physicochemical Properties
The introduction of the Boc protecting group and the ester functionality significantly influences

the physicochemical properties of the aminothiazole core. The bulky and lipophilic tert-butyl

group generally decreases aqueous solubility and increases lipophilicity, while the ester group

can modulate polarity and serve as a handle for further chemical modification.

Data Presentation
The following tables summarize key physicochemical data for representative Boc-protected

aminothiazole esters and their corresponding unprotected precursors. This data is essential for

comparison and for predicting the properties of analogous structures.
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Table 1: Melting Points of Aminothiazole Esters and Derivatives

Compound Name Structure Melting Point (°C)

Ethyl 2-aminothiazole-4-

carboxylate
177 - 181

Methyl 2-aminothiazole-4-

carboxylate
171 - 173[1]

Methyl 2-aminothiazole-5-

carboxylate
189.0 - 194.0

2-(tert-

Butoxycarbonylamino)thiazole-

5-carboxylic acid

220 - 222 (dec.)[2]

2-Amino-5-methylthiazole 93 - 98

Note: Data for the Boc-protected ester forms are often not publicly available in curated

databases, hence the inclusion of closely related precursors and the carboxylic acid analogue

to provide a comparative baseline.

Table 2: Lipophilicity and Acidity of Aminothiazole Esters
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Compound Name Molecular Formula Calculated logP Predicted pKa

2-Aminothiazole C₃H₄N₂S 0.4[3] 5.39

Ethyl 2-aminothiazole-

4-carboxylate
C₆H₈N₂O₂S 1.2[4] 2.60[5]

Ethyl 2-((tert-

butoxycarbonyl)amino

)-1,3-thiazole-4-

carboxylate

C₁₁H₁₆N₂O₄S 2.4[6] Not Available

2-Amino-1,3-thiazole-

4-carboxylic acid, N-

BOC protected

C₉H₁₂N₂O₄S 1.7[7] Not Available

Methyl 2-

aminothiazole-4-

carboxylate

C₅H₆N₂O₂S Not Available 2.46[8]

Note: LogP and pKa values for Boc-protected esters are often predicted via computational

models due to their nature as synthetic intermediates rather than final drug products. The

calculated logP values demonstrate the expected increase in lipophilicity upon Boc protection.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

reproducible physicochemical data. The following sections outline the methodologies for

determining the key properties discussed.

Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid

organic compound using a capillary melting point apparatus.

Materials:

Capillary melting point apparatus
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Capillary tubes (sealed at one end)

Sample (finely powdered and dry)

Mortar and pestle

Procedure:

Sample Preparation: A small amount of the dry sample is finely ground into a powder using a

mortar and pestle.

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered

sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into

the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting

point apparatus.

Heating: The apparatus is turned on, and the heating rate is initially set to a rapid pace (e.g.,

10-15 °C per minute) to approach the expected melting point.

Observation: When the temperature is about 15-20 °C below the anticipated melting point,

the heating rate is reduced to a slow pace (1-2 °C per minute) to allow for thermal

equilibrium.

Recording the Melting Range: The temperature at which the first drop of liquid appears is

recorded as the beginning of the melting range. The temperature at which the last crystal

melts and the entire sample is a clear liquid is recorded as the end of the melting range.

Replicate Measurement: For accuracy, the procedure should be performed at least twice,

using a new capillary tube for each measurement.

Determination of Solubility (Qualitative Method)
This protocol provides a general method for qualitatively assessing the solubility of a

compound in various solvents.

Materials:
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Test tubes and rack

Graduated pipettes or cylinders

Vortex mixer

Sample compound

Solvents (e.g., water, ethanol, dichloromethane, acetone, hexane)

Procedure:

Sample Addition: Approximately 20-30 mg of the solid sample is placed into a clean, dry test

tube.

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

Mixing: The test tube is agitated vigorously using a vortex mixer for at least 30 seconds.

Observation: The mixture is visually inspected for the presence of undissolved solid.

Classification:

Soluble: No solid particles are visible.

Partially Soluble: Some, but not all, of the solid has dissolved.

Insoluble: The solid appears largely undissolved.

Systematic Testing: The procedure is repeated with a range of solvents of varying polarity to

establish a solubility profile. For esters, which are often insoluble in water, solubility in

organic solvents like acetone and methylated spirits is typically evaluated.[8]

Determination of Lipophilicity (logP/logD) by Shake-
Flask Method
The shake-flask method is the traditional and most reliable method for the experimental

determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD).
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Materials:

n-Octanol (pre-saturated with water or buffer)

Water or appropriate pH buffer (pre-saturated with n-octanol)

Separatory funnels or glass vials with screw caps

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Sample compound

Procedure:

Phase Preparation: Equal volumes of n-octanol and the aqueous phase (water for logP,

buffer of a specific pH for logD, typically 7.4) are mixed and shaken vigorously to ensure

mutual saturation. The phases are then separated after equilibration.

Sample Preparation: A known amount of the test compound is dissolved in one of the pre-

saturated phases to create a stock solution. The concentration should be chosen to be within

the linear range of the analytical method.

Partitioning: A precise volume of the stock solution is added to a flask or vial containing a

known volume of the other pre-saturated phase. The ratio of the volumes of the two phases

is recorded.

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached

(typically for several hours).

Phase Separation: The mixture is centrifuged to ensure complete separation of the two

phases.

Quantification: A sample is carefully taken from each phase, and the concentration of the

compound is determined using a suitable analytical method like HPLC or UV-Vis
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spectroscopy.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP (or

logD) is the base-10 logarithm of this value.

Determination of Acidity (pKa) by Potentiometric
Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable

compounds.

Materials:

Potentiometer with a pH electrode

Burette

Titration vessel

Magnetic stirrer and stir bar

Standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant

Solvent (e.g., water, or a water-cosolvent mixture like methanol-water for poorly soluble

compounds)

Sample compound

Procedure:

Apparatus Calibration: The pH meter is calibrated using at least two standard buffer solutions

(e.g., pH 4.0, 7.0, and 10.0).

Sample Preparation: A precise amount of the compound is dissolved in a known volume of

the chosen solvent in the titration vessel to create a solution of known concentration (e.g.,

0.01 M). For poorly water-soluble compounds, a co-solvent may be necessary.
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Titration Setup: The pH electrode is immersed in the sample solution, and the solution is

stirred gently. The burette containing the standardized titrant is positioned over the vessel.

Titration: The titrant is added in small, precise increments. After each addition, the solution is

allowed to equilibrate, and the pH is recorded.

Data Collection: The pH is recorded as a function of the volume of titrant added. The titration

is continued well past the equivalence point.

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is

determined from the pH at the half-equivalence point. For more precise results, the first or

second derivative of the titration curve can be plotted to accurately determine the

equivalence point(s).

Signaling Pathways and Experimental Workflows
Boc-protected aminothiazole esters are crucial precursors for synthesizing kinase inhibitors. A

prominent example is Dasatinib, which contains a 2-aminothiazole core and is a potent inhibitor

of multiple tyrosine kinases. Understanding the signaling pathways affected by such molecules

provides context for their development.

Relevant Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure known to interact with the ATP-binding

site of various kinases.[9] Drugs like Dasatinib are known to inhibit the BCR-ABL fusion protein,

a hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[10] These

kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and

migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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